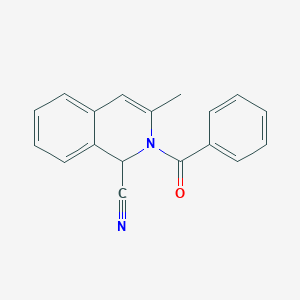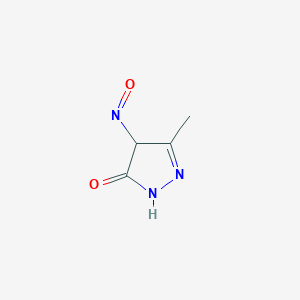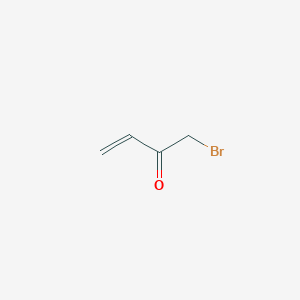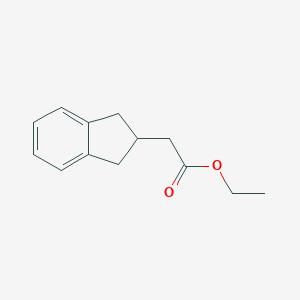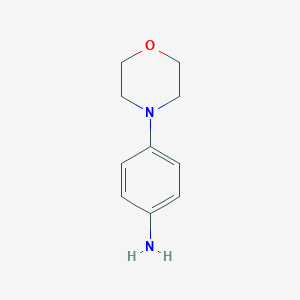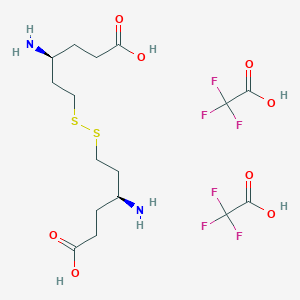
6,6'-Dithiobis(4-aminohexanoic acid) bis(trifluoroacetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
‘6,6’-Dithiobis(4-aminohexanoic acid) bis(trifluoroacetate)’, commonly known as DTNB, is a chemical compound that belongs to the class of thiol-reactive compounds. It is widely used in scientific research for its ability to measure the concentration of sulfhydryl groups in proteins. The compound has a wide range of applications in biochemistry and physiology, making it an essential tool in scientific research.
Mécanisme D'action
DTNB reacts with sulfhydryl groups in proteins to form a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB). The reaction is based on the principle of the Ellman's reagent, where the sulfhydryl group of cysteine residues in proteins reacts with DTNB to produce TNB. The reaction is specific to sulfhydryl groups and does not react with other amino acid residues.
Biochemical and Physiological Effects:
DTNB has no known biochemical or physiological effects on living organisms. It is a highly specific reagent that reacts only with sulfhydryl groups in proteins and does not interact with other biological molecules.
Avantages Et Limitations Des Expériences En Laboratoire
DTNB has several advantages as a reagent for the measurement of sulfhydryl groups in proteins. It is highly specific and reacts only with sulfhydryl groups, making it an essential tool in the study of protein structure and function. DTNB is also easy to use and produces a stable and measurable product. However, DTNB has some limitations, including its sensitivity to pH and temperature. The reaction is optimal at pH 8.0 and 25°C, and any deviation from these conditions may affect the accuracy of the measurement.
Orientations Futures
DTNB has several potential future applications in scientific research. One potential application is in the study of oxidative stress, where DTNB can be used to measure the level of sulfhydryl groups in proteins that are affected by oxidative stress. DTNB can also be used in the study of protein-protein interactions, where it can be used to measure the number of free sulfhydryl groups in proteins that are involved in protein-protein interactions. Additionally, DTNB can be used in the study of protein folding, where it can be used to measure the number of free sulfhydryl groups in proteins that are involved in protein folding.
Méthodes De Synthèse
The synthesis of DTNB involves the reaction of 1,6-hexanediamine with carbon disulfide to form 1,6-hexanedithiol. This intermediate is then reacted with chloroacetic acid to produce ‘6,6’-Dithiobis(4-aminohexanoic acid). The trifluoroacetate salt is obtained by reacting the acid with trifluoroacetic acid.
Applications De Recherche Scientifique
DTNB is widely used in scientific research as a reagent for the measurement of sulfhydryl groups in proteins. It is used to determine the number of free sulfhydryl groups in proteins, which is an essential parameter in the study of protein structure and function. DTNB is also used in the study of enzyme kinetics, where it is used to measure the rate of reaction of enzymes with their substrates.
Propriétés
Numéro CAS |
156143-51-0 |
|---|---|
Nom du produit |
6,6'-Dithiobis(4-aminohexanoic acid) bis(trifluoroacetate) |
Formule moléculaire |
C16H26F6N2O8S2 |
Poids moléculaire |
552.5 g/mol |
Nom IUPAC |
(4S)-4-amino-6-[[(3S)-3-amino-5-carboxypentyl]disulfanyl]hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H24N2O4S2.2C2HF3O2/c13-9(1-3-11(15)16)5-7-19-20-8-6-10(14)2-4-12(17)18;2*3-2(4,5)1(6)7/h9-10H,1-8,13-14H2,(H,15,16)(H,17,18);2*(H,6,7)/t9-,10-;;/m0../s1 |
Clé InChI |
CKSHMZKGAPGQBA-BZDVOYDHSA-N |
SMILES isomérique |
C(CC(=O)O)[C@@H](CCSSCC[C@H](CCC(=O)O)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
SMILES |
C(CC(=O)O)C(CCSSCCC(CCC(=O)O)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
SMILES canonique |
C(CC(=O)O)C(CCSSCCC(CCC(=O)O)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Autres numéros CAS |
156143-51-0 |
Synonymes |
6,6'-dithiobis(4-aminohexanoic acid) bis(trifluoroacetate) DTBAHA BTFAC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




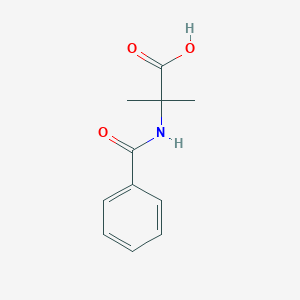

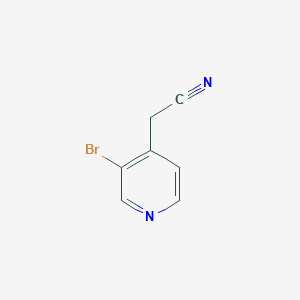
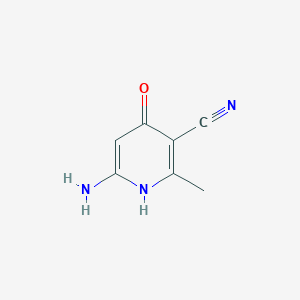

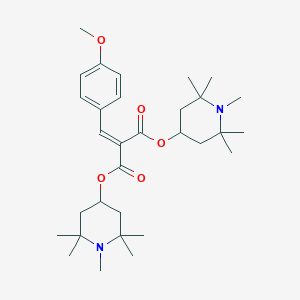
![Furo[3,2-b]pyridine-2-methanamine](/img/structure/B114300.png)

